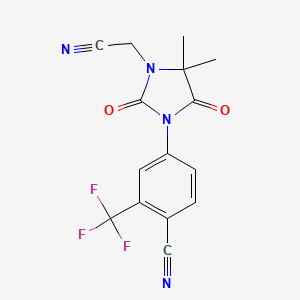

RU 58642

Description

Properties

CAS No. |

143782-63-2 |

|---|---|

Molecular Formula |

C15H11F3N4O2 |

Molecular Weight |

336.27 g/mol |

IUPAC Name |

4-[3-(cyanomethyl)-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile |

InChI |

InChI=1S/C15H11F3N4O2/c1-14(2)12(23)22(13(24)21(14)6-5-19)10-4-3-9(8-20)11(7-10)15(16,17)18/h3-4,7H,6H2,1-2H3 |

InChI Key |

ZVWXHSNUBLIKJH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1CC#N)C2=CC(=C(C=C2)C#N)C(F)(F)F)C |

Appearance |

Solid powder |

Other CAS No. |

143782-63-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-2,4-dioxo-1-imidazolidineacetonitrile RU 58642 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of RU 58642 on the Androgen Receptor: A Technical Guide

Executive Summary: RU 58642 is a non-steroidal anti-androgen (NSAA) notable for its exceptionally high binding affinity and specificity for the androgen receptor (AR).[1][2] Derived from nilutamide, it functions as a potent competitive antagonist, effectively inhibiting androgen-mediated signaling.[2][3] Its high potency, surpassing that of other well-known anti-androgens like flutamide and bicalutamide both in vitro and in vivo, has established it as a critical tool for scientific research into androgen receptor function and androgen-dependent pathologies.[1][4] This document provides an in-depth examination of the molecular mechanisms through which this compound exerts its anti-androgenic effects, presents its quantitative pharmacological profile, details relevant experimental protocols, and visualizes the key pathways involved.

Introduction to Androgen Receptor Signaling

The androgen receptor (AR) is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[5] In its unligated state, AR resides primarily in the cytoplasm, complexed with heat shock proteins (HSPs). Upon binding to endogenous androgens, such as dihydrotestosterone (DHT), the AR undergoes a critical conformational change. This transformation triggers the dissociation of HSPs, receptor dimerization, and subsequent translocation into the nucleus. Within the nucleus, the AR-ligand complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, recruiting co-activator proteins and initiating the transcription of genes responsible for cell proliferation and survival.[5] Dysregulation of this pathway is a primary driver in the development and progression of prostate cancer.

Anti-androgens are compounds that prevent androgens from mediating their biological effects through the AR.[6] this compound is a pure, non-steroidal anti-androgen that acts as a direct competitive inhibitor at the receptor level.[3]

Core Mechanism of Action of this compound

The anti-androgenic activity of this compound is a multi-step process initiated by its high-affinity binding to the androgen receptor.

Competitive Binding to the AR Ligand-Binding Domain

This compound directly competes with endogenous androgens, like testosterone and DHT, for binding to the ligand-binding pocket (LBP) of the androgen receptor.[3][6] The compound exhibits a strong and highly selective affinity for the AR, with negligible binding to other steroid hormone receptors such as the estrogen, progesterone, or glucocorticoid receptors.[7] This high affinity is a key factor in its superior potency compared to other NSAAs.[4]

Induction of an Antagonistic Receptor Conformation

Upon binding this compound, the androgen receptor adopts a distinct conformational state that is different from the one induced by an agonist.[8] Studies using limited proteolytic digestion have shown that anti-androgen binding stabilizes a different receptor fragment compared to agonist binding, indicating a significant structural alteration, particularly in the hinge region of the receptor.[8] This antagonistic conformation is fundamental to its inhibitory action as it prevents the necessary structural arrangements required for subsequent steps in AR activation.

Inhibition of Nuclear Translocation and DNA Binding

The conformational change induced by this compound impairs the efficient nuclear translocation of the androgen receptor. While some second-generation anti-androgens are known to explicitly impair AR nuclear localization, the primary mechanism for classic competitive antagonists like this compound is the formation of a transcriptionally inactive complex.[9] This altered complex is unable to effectively recognize and bind to AREs on the DNA, thereby preventing the activation of androgen-dependent genes.[6]

Altered Co-regulator Recruitment

The final step in AR-mediated transcription is the recruitment of a suite of co-activator proteins. The distinct, antagonistic conformation of the AR when bound to this compound creates a surface that is not conducive to the binding of essential co-activators.[9] Instead, it may facilitate the recruitment of co-repressor proteins, leading to the active suppression of gene transcription. This blockade of co-activator interaction ensures that even if the AR complex were to interact with DNA, the transcriptional machinery would not be assembled, resulting in a potent silencing of androgen signaling.

Quantitative Pharmacological Profile

The potency of this compound has been quantified through various in vitro and in vivo experiments.

In Vitro Binding Affinity and Selectivity

The binding affinity of this compound for the androgen receptor is significantly high. The table below presents its relative binding affinity (RBA) in comparison to the natural ligand, testosterone, and its selectivity over other steroid receptors.

| Compound | Androgen Receptor (AR) | Estrogen Receptor (ER) | Progesterone Receptor (PR) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) |

| Testosterone | 100% | N/A | N/A | N/A | N/A |

| This compound | 46% | <0.1% | <0.1% | <0.1% | <0.1% |

| Data sourced from a comparative analysis of androgen receptor ligands.[7] RBA values are expressed as a percentage relative to the reference ligand for each receptor. |

In Vivo Anti-Androgenic Potency

In vivo studies in rat models have demonstrated the superior potency of this compound in reducing the weight of androgen-dependent tissues, such as the prostate and seminal vesicles.

| Compound | Route | Potency Relative to Reference Compounds |

| This compound | Oral | 3-30 times more potent |

| This compound | Subcutaneous | 3-100 times more potent |

| Reference compounds include flutamide, nilutamide, and bicalutamide.[1] A significant decrease in prostate weight was observed at doses as low as 0.3 mg/kg.[1][10] |

Key Experimental Methodologies

The characterization of this compound's mechanism of action relies on several key experimental protocols.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the androgen receptor.

-

Objective: To calculate the inhibitory concentration (IC50) and binding affinity (Ki) of this compound for the AR.

-

Materials:

-

Source of AR: Cytosolic extracts from rat prostate tissue or recombinant human AR protein.

-

Radioligand: [³H]-Metribolone (R1881), a high-affinity synthetic androgen.

-

Test Compound: this compound at serially diluted concentrations.

-

Wash Buffer: Tris-HCl buffer with protease inhibitors.

-

Scintillation Cocktail.

-

-

Protocol:

-

A constant concentration of AR protein and [³H]-R1881 is incubated in a series of tubes.

-

Increasing concentrations of unlabeled this compound are added to the tubes to compete for binding with the radioligand. A control for non-specific binding is included using a high concentration of unlabeled androgen.

-

The mixture is incubated at 4°C for 18-24 hours to reach equilibrium.

-

Bound and free radioligand are separated, typically using dextran-coated charcoal, which adsorbs the free [³H]-R1881.

-

The mixture is centrifuged, and the radioactivity in the supernatant (representing the bound ligand) is quantified using a liquid scintillation counter.

-

The IC50 value (concentration of this compound that inhibits 50% of specific [³H]-R1881 binding) is determined from the resulting competition curve.

-

Western Blotting for AR Protein Levels

This technique can be used to assess whether an anti-androgen affects the stability and leads to the degradation of the AR protein.

-

Objective: To measure changes in total AR protein levels in cells following treatment with this compound.

-

Materials:

-

AR-positive prostate cancer cell line (e.g., LNCaP).

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary Antibody: Anti-AR antibody.

-

Secondary Antibody: HRP-conjugated secondary antibody.

-

Loading Control Antibody: Anti-β-actin or Anti-GAPDH.

-

Chemiluminescent substrate.

-

-

Protocol:

-

LNCaP cells are cultured and treated with this compound (e.g., 1-10 µM) or vehicle control for various time points (e.g., 4, 8, 24 hours).

-

Cells are harvested and lysed. Total protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with the primary anti-AR antibody overnight at 4°C.

-

After washing, the membrane is incubated with the HRP-conjugated secondary antibody.

-

The membrane is incubated with a chemiluminescent substrate, and the signal is detected using an imaging system.

-

The membrane is stripped and re-probed for a loading control to ensure equal protein loading. AR band intensity is normalized to the loading control.

-

In Vivo Anti-androgenic Activity (Hershberger Assay)

This bioassay evaluates the ability of a test compound to inhibit the growth-promoting effects of androgens on accessory sex tissues in castrated male rats.

-

Objective: To assess the in vivo anti-androgenic activity of this compound.

-

Protocol:

-

Peripubertal male rats are castrated.

-

After a recovery period, the animals are divided into groups.

-

One group receives a vehicle control. Another group receives a standardized dose of an androgen (e.g., testosterone propionate) to stimulate tissue growth.

-

Other groups receive the same dose of testosterone propionate administered concurrently with various doses of this compound (e.g., via oral gavage or subcutaneous injection).

-

After a set treatment period (e.g., 7-10 days), the animals are euthanized.

-

Androgen-sensitive tissues, including the ventral prostate, seminal vesicles, and levator ani muscle, are carefully dissected and weighed.

-

The ability of this compound to inhibit the testosterone-induced weight increase of these tissues is calculated, providing a measure of its anti-androgenic potency.

-

Visualized Pathways and Workflows

The following diagrams illustrate the key molecular pathways and experimental workflows described.

Caption: Agonist (DHT) binding activates the AR, leading to nuclear translocation and gene transcription.

Caption: this compound competitively binds AR, inducing an inactive state that represses transcription.

Caption: Workflow diagram illustrating the key steps of a competitive radioligand binding assay.

Conclusion

This compound is a highly potent and selective non-steroidal androgen receptor antagonist. Its mechanism of action is centered on its ability to competitively bind to the AR's ligand-binding domain, which induces an inactive receptor conformation. This structural change prevents the canonical steps of AR activation, including efficient nuclear translocation, DNA binding, and the recruitment of co-activator proteins, ultimately resulting in the repression of androgen-dependent gene transcription. The well-characterized pharmacological profile and potent in vivo activity make this compound an invaluable reference compound and research tool for investigating the AR signaling axis in both physiological and pathological contexts.

References

- 1. Pharmacological profile of this compound, a potent systemic antiandrogen for the treatment of androgen-dependent disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RU-58642 - Wikipedia [en.wikipedia.org]

- 3. [Antiandrogens. Mechanisms and paradoxical effects] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and Pharmacodynamics of Nonsteroidal Androgen Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | A compendium of Androgen Receptor Variant 7 target genes and their role in Castration Resistant Prostate Cancer [frontiersin.org]

- 6. Antiandrogens and androgen depleting therapies in prostate cancer: novel agents for an established target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RU-58642 [medbox.iiab.me]

- 8. Mechanism of antiandrogen action: conformational changes of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of Stat5a/b enhances proteasomal degradation of androgen receptor liganded by antiandrogens in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Discovery and Development of RU 58642

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and pharmacological profile of RU 58642, a potent non-steroidal antiandrogen (NSAA). Developed by Roussel Uclaf, this compound emerged as a high-affinity ligand for the androgen receptor (AR), demonstrating significant potential in preclinical studies for androgen-dependent conditions. This document details its history, mechanism of action, synthesis, and the experimental methodologies employed in its evaluation. Quantitative data are presented in structured tables, and key biological pathways and experimental workflows are visualized through diagrams to offer a thorough resource for researchers in the field of androgen-related drug discovery.

Introduction

The quest for potent and selective modulators of the androgen receptor (AR) has been a cornerstone of research in androgen-dependent pathologies, ranging from prostate cancer to dermatological conditions like androgenetic alopecia. In the 1990s, the French pharmaceutical company Roussel Uclaf was at the forefront of developing novel non-steroidal antiandrogens (NSAAs). Among the promising compounds that emerged from their research was this compound.

This compound, chemically known as 4-[3-(cyanomethyl)-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile, is a derivative of nilutamide.[1][2] It was identified as a compound with a remarkably high and specific affinity for the androgen receptor.[3][4] Early investigations highlighted its potential as a topical treatment for androgenetic alopecia (male-pattern baldness), a condition driven by the action of androgens on hair follicles.[2] However, its development did not progress past the initial trial stages.[2] This guide aims to consolidate the available technical information on this compound, providing a detailed account of its discovery and developmental history.

History and Development

The development of this compound was part of Roussel Uclaf's broader research program in the late 1980s and early 1990s focused on creating potent and selective non-steroidal antiandrogens. This program aimed to improve upon existing antiandrogens like flutamide and nilutamide. The research strategy at Roussel-Uclaf involved a multi-step process beginning with in vitro assays to screen for high-affinity AR binders, followed by in vivo studies to assess antiandrogenic activity.[5]

While a precise timeline for the development of this compound is not publicly available, the primary publication detailing its pharmacological profile appeared in 1998, suggesting its discovery and preclinical evaluation occurred in the preceding years.[3] The compound was investigated for its potential in treating androgen-dependent skin disorders.[5] A controlled study on its analogue, RU 58841, for hair growth on balding scalp grafts was published in 1997, indicating the timeframe of Roussel Uclaf's interest in this area.[6]

Despite its promising preclinical profile, the development of this compound was discontinued. The exact reasons for this have not been officially disclosed, but it is known that development did not proceed beyond initial trial stages for androgenetic alopecia.[2] The challenges in developing topical treatments for hair loss, including issues with compliance, perceived efficacy, and side effects, may have contributed to this decision.[7]

Mechanism of Action

This compound functions as a competitive antagonist of the androgen receptor. In androgen-responsive tissues, testosterone is converted to the more potent androgen, 5α-dihydrotestosterone (DHT). DHT binds to the ligand-binding domain of the AR in the cytoplasm, leading to a conformational change, dissociation of heat shock proteins, dimerization, and translocation of the AR into the nucleus. Inside the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of androgen-dependent genes that regulate cell growth, differentiation, and function.

This compound, due to its high affinity for the AR, competes with endogenous androgens like DHT for binding to the receptor's ligand-binding pocket. By occupying this site without inducing the necessary conformational changes for receptor activation, this compound prevents the downstream signaling cascade, thereby inhibiting the expression of androgen-regulated genes.

Synthesis

The synthesis would likely begin with the reaction of 4-amino-2-(trifluoromethyl)benzonitrile with a source of the dimethyl-substituted carbon, such as acetone cyanohydrin, to form an intermediate α-aminonitrile. This intermediate would then undergo cyclization, possibly through reaction with an isocyanate or a related precursor, to form the hydantoin ring. The final step would involve the N-alkylation of the hydantoin with a cyanomethyl group to yield this compound.

Quantitative Data

The pharmacological activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

Table 1: In Vitro Androgen Receptor Binding Affinity

| Compound | Relative Binding Affinity (RBA, %) vs. Testosterone | Receptor Specificity (RBA, %) |

| Androgen Receptor | Estrogen Receptor | |

| Testosterone | 100 | - |

| This compound | 46 | <0.1 |

| Hydroxyflutamide | 0.8 | - |

| Nilutamide | 0.8 | - |

| Bicalutamide | 1.8 | - |

Data sourced from a comparative analysis of androgen receptor ligands.[4]

Table 2: In Vivo Anti-androgenic Activity in Rats

| Compound | Route of Administration | Potency vs. Reference Compounds (Reduction in Prostate Weight) | Lowest Effective Dose (Significant Decrease in Prostate Weight) |

| This compound | Oral | 3-30 times more potent than flutamide, nilutamide, and bicalutamide | 0.3 mg/kg |

| Subcutaneous | 3-100 times more potent than flutamide, nilutamide, and bicalutamide | 0.3 mg/kg |

Data from the pharmacological profile of this compound.[3][8]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the evaluation of this compound.

In Vitro Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Protocol Outline:

-

Preparation of Cytosol: Ventral prostates are excised from castrated male rats (e.g., Sprague-Dawley) 24 hours post-castration. The tissue is homogenized in a low-salt buffer (e.g., TEDG buffer: Tris-HCl, EDTA, DTT, glycerol) and centrifuged at high speed (e.g., 30,000 x g) to obtain the cytosol fraction containing the androgen receptors.[3]

-

Competitive Binding: Aliquots of the prostate cytosol are incubated with a fixed concentration of a radiolabeled androgen, typically [³H]-Metribolone (R1881), and varying concentrations of the unlabeled test compound (this compound) or reference compounds.[1][3] Incubation is carried out at 4°C for an extended period (e.g., 16-20 hours) to reach equilibrium.[9][10]

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand. A common method is the use of a hydroxyapatite (HAP) slurry, which binds the receptor-ligand complex.[9][10]

-

Quantification: The amount of radioactivity in the bound fraction is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to a reference androgen like testosterone or R1881.

In Vivo Anti-androgenic Activity Assay (Hershberger Assay Adaptation)

This in vivo assay evaluates the ability of a compound to antagonize the effects of an androgen on the growth of androgen-dependent tissues in castrated male rats. The protocol described for this compound is an adaptation of the standardized Hershberger bioassay.[3][11]

Protocol Outline:

-

Animal Model: Immature male rats (e.g., Sprague-Dawley) are castrated.[11]

-

Treatment Groups: The castrated rats are divided into several groups:

-

Vehicle control (castrated, no treatment)

-

Androgen control (castrated + testosterone propionate)

-

Test groups (castrated + testosterone propionate + varying doses of this compound)

-

-

Dosing: Testosterone propionate is administered subcutaneously to stimulate the growth of androgen-dependent tissues. This compound is administered either orally or subcutaneously for a set duration (e.g., 10 consecutive days).[3]

-

Necropsy and Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized. Androgen-dependent tissues, primarily the ventral prostate and seminal vesicles, are carefully dissected and weighed.[3][11]

-

Data Analysis: The weights of the prostate and seminal vesicles from the test groups are compared to those of the androgen control group. A statistically significant reduction in tissue weight indicates anti-androgenic activity. The dose-response relationship is analyzed to determine the potency of the compound.

Conclusion

This compound stands as a testament to the drug discovery efforts of Roussel Uclaf in the field of non-steroidal antiandrogens. Its high affinity and selectivity for the androgen receptor, coupled with its potent in vivo activity, positioned it as a promising candidate for the treatment of androgen-dependent disorders. Although its development was not pursued to market, the data gathered on this compound have contributed to the broader understanding of structure-activity relationships for androgen receptor antagonists. This technical guide has synthesized the available information on its discovery, mechanism of action, synthesis, and preclinical evaluation, providing a valuable resource for researchers and professionals in the ongoing development of novel therapies targeting the androgen receptor signaling pathway.

References

- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 2. A Political History of RU-486 - Biomedical Politics - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. RU-58642 [medbox.iiab.me]

- 5. How the study of the biological activities of antiandrogens can be oriented towards the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A controlled study of the effects of RU58841, a non-steroidal antiandrogen, on human hair production by balding scalp grafts maintained on testosterone-conditioned nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholars.northwestern.edu [scholars.northwestern.edu]

- 8. Pharmacological profile of this compound, a potent systemic antiandrogen for the treatment of androgen-dependent disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. Replacement of surgical castration by GnRH-inhibition or Leydig cell ablation in the male rat Hershberger antiandrogen assay - PubMed [pubmed.ncbi.nlm.nih.gov]

RU 58642: A Technical Overview of its Binding Affinity for the Androgen Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU 58642 is a non-steroidal antiandrogen (NSAA) that exhibits a strong and selective affinity for the androgen receptor (AR).[1][2] This high affinity makes it a potent antagonist of androgen action, and it has been a subject of interest for its potential therapeutic applications in androgen-dependent conditions. This technical guide provides an in-depth overview of the binding characteristics of this compound to the androgen receptor, including available quantitative data, detailed experimental protocols for binding assays, and a visualization of the associated signaling pathways.

Androgen Receptor Subtypes and this compound Binding

The concept of traditional receptor subtypes with distinct ligand-binding affinities is not entirely applicable to the androgen receptor in the same way it is for other nuclear receptors. The androgen receptor is encoded by a single gene. However, several splice variants of the AR have been identified, with some, such as AR-V7, lacking the ligand-binding domain (LBD). These truncated variants are constitutively active and, therefore, do not bind to ligands like this compound in the conventional sense. The available binding affinity data for this compound pertains to the full-length androgen receptor.

Quantitative Binding Affinity Data

The following table summarizes the relative binding affinity of this compound for the androgen receptor compared to the natural ligand, testosterone.

| Compound | Relative Binding Affinity (RBA) (%) | Reference Compound |

| Testosterone | 100 | - |

| This compound | 46 | Testosterone |

Note: A lower RBA percentage indicates a lower binding affinity compared to the reference compound.

Experimental Protocols: Androgen Receptor Competitive Binding Assay

The binding affinity of compounds like this compound for the androgen receptor is typically determined using competitive binding assays. These assays measure the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor. Below is a detailed, generalized protocol for a whole-cell androgen receptor competitive binding assay.

Principle

This assay quantifies the affinity of a test compound for the androgen receptor by measuring its ability to displace a known high-affinity radiolabeled androgen (e.g., [3H]-Mibolerone or [3H]-R1881) from the receptor in a cellular context.

Materials

-

Cells: A cell line endogenously or recombinantly expressing the human androgen receptor (e.g., LNCaP, PC-3 AR+).

-

Radioligand: [3H]-Mibolerone or [3H]-R1881 (a synthetic androgen).

-

Test Compound: this compound.

-

Unlabeled Competitor: High concentration of a known non-radiolabeled androgen (e.g., Dihydrotestosterone - DHT) for determining non-specific binding.

-

Assay Buffer: Appropriate cell culture medium or buffer (e.g., DMEM with 0.1% BSA).

-

Scintillation Fluid.

-

Multi-well plates (e.g., 96-well).

-

Scintillation counter.

Experimental Workflow

References

In Vitro Pharmacological Profile of RU-58642: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU-58642 is a non-steroidal antiandrogen (NSAA) that has demonstrated high potency and specificity for the androgen receptor (AR).[1][2][3][4] This technical guide provides a comprehensive overview of the in vitro pharmacological profile of RU-58642, including its binding affinity for the androgen receptor, its functional activity in cell-based assays, and detailed experimental protocols for key in vitro studies. The information presented is intended to serve as a valuable resource for researchers and professionals involved in the fields of endocrinology, oncology, and drug development.

Quantitative Data

The in vitro activity of RU-58642 has been characterized through various binding and functional assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency and selectivity.

Table 1: Androgen Receptor Binding Affinity

| Compound | Relative Binding Affinity (RBA, %) vs. Testosterone | Reference |

| RU-58642 | High (Specific value not publicly available) | [3] |

| Testosterone | 100 | [3] |

| Hydroxyflutamide | Lower than RU-58642 | [3] |

| Bicalutamide | Lower than RU-58642 | [3] |

| Nilutamide | Lower than RU-58642 | [3] |

Note: While the precise RBA for RU-58642 is not detailed in the available literature, it is consistently reported to have a higher binding affinity for the androgen receptor than other non-steroidal antiandrogens like hydroxyflutamide, bicalutamide, and nilutamide.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key in vitro experiments used to characterize the pharmacological profile of RU-58642.

Androgen Receptor Competitive Binding Assay

This assay is designed to determine the binding affinity of a test compound for the androgen receptor by measuring its ability to compete with a radiolabeled androgen.

Materials:

-

Rat ventral prostate cytosol (source of androgen receptors)

-

[³H]-Metribolone (R1881) (radiolabeled synthetic androgen)

-

Test compound (RU-58642)

-

Wash buffer (e.g., Tris-HCl buffer with additives)

-

Scintillation cocktail

-

Scintillation counter

Protocol:

-

Preparation of Cytosol: Prepare a cytosolic fraction from rat ventral prostates by homogenization and ultracentrifugation to isolate the soluble proteins containing the androgen receptors.

-

Incubation: In a multi-well plate, incubate a fixed concentration of the androgen receptor preparation with a fixed concentration of [³H]-R1881 in the presence of increasing concentrations of the test compound (RU-58642) or a known competitor (unlabeled R1881 for determining non-specific binding).

-

Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specified time at a controlled temperature (e.g., 4°C overnight).

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.

-

Quantification: Measure the amount of radioactivity in the bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [³H]-R1881 against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Androgen-Dependent Gene Expression Assay (Luciferase Reporter Assay)

This functional assay measures the ability of a compound to antagonize the androgen-induced expression of a reporter gene in a cell-based system.

Materials:

-

A suitable mammalian cell line (e.g., PC-3, LNCaP)

-

Expression vector for the human androgen receptor (if the cell line does not endogenously express it)

-

Luciferase reporter vector containing an androgen-responsive element (ARE) upstream of the luciferase gene

-

Transfection reagent

-

Cell culture medium (phenol red-free)

-

Dihydrotestosterone (DHT) or another androgen agonist

-

Test compound (RU-58642)

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Cell Culture and Transfection: Culture the cells in appropriate medium. Co-transfect the cells with the androgen receptor expression vector (if necessary) and the ARE-luciferase reporter vector using a suitable transfection reagent.

-

Hormone Deprivation: After transfection, incubate the cells in a hormone-deprived medium (e.g., containing charcoal-stripped fetal bovine serum) for 24-48 hours to minimize the influence of endogenous androgens.

-

Treatment: Treat the cells with a fixed concentration of an androgen agonist (e.g., DHT) to induce luciferase expression, either alone or in the presence of increasing concentrations of the test compound (RU-58642). Include a vehicle control (agonist only) and a negative control (no agonist).

-

Incubation: Incubate the cells for a further 24-48 hours to allow for gene expression and protein synthesis.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity in the cell lysates using a luminometer and a luciferase assay reagent.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration to account for variations in transfection efficiency and cell number. Plot the percentage of inhibition of androgen-induced luciferase activity against the logarithm of the test compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway of Androgen Receptor Antagonism by RU-58642

Caption: Mechanism of RU-58642 as an androgen receptor antagonist.

Experimental Workflow for In Vitro Pharmacological Profiling

Caption: Workflow for determining the in vitro pharmacological profile.

References

- 1. Pharmacokinetics and pharmacodynamics of nonsteroidal androgen receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Rationalized Approach to Design and Discover Novel Non-steroidal Derivatives through Computational Aid for the Treatment of Prostate Cancer - Kumar - Current Computer-Aided Drug Design [jdigitaldiagnostics.com]

- 3. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 4. scispace.com [scispace.com]

In Vivo Antiandrogenic Activity of RU 58642: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU 58642 is a non-steroidal antiandrogen (NSAA) that has demonstrated potent and specific activity in preclinical in vivo models. As a pure antiandrogen, it competitively inhibits the binding of androgens to the androgen receptor (AR), thereby blocking the downstream signaling pathways responsible for androgen-dependent gene expression. This technical guide provides a comprehensive overview of the in vivo antiandrogenic properties of this compound, including its effects on androgen-sensitive tissues, its mechanism of action, and detailed experimental methodologies relevant to its study.

Data Presentation

The following tables summarize the key quantitative data on the in vivo antiandrogenic activity of this compound, primarily derived from studies in rats.

Table 1: Effect of this compound on Prostate Weight in Castrated Rats Supplemented with Testosterone Propionate

| Administration Route | Dose (mg/kg) | Observation | Reference |

| Oral & Subcutaneous | 0.3 | Significant decrease in prostate weight | [1] |

Table 2: Relative Potency of this compound Compared to Other Non-Steroidal Antiandrogens in Intact Rats (Based on Prostate Weight Reduction)

| Administration Route | Potency vs. Reference Compounds* | Reference |

| Oral | 3-30 times more potent | [1] |

| Subcutaneous | 3-100 times more potent | [1] |

*Reference compounds include flutamide, nilutamide, and bicalutamide.[1]

Table 3: Effect of this compound on Androgen-Dependent Tissues and Hormonal Levels in Intact Male Rats

| Dose Range (mg/kg/day) | Effect on Prostate and Seminal Vesicle Weights | Effect on Serum Testosterone Levels | Mechanism of Hormonal Effect | Reference |

| 1 to 30 | Significant reduction | Dramatic increase | Blocks feedback regulation of Luteinizing Hormone (LH) release | [2] |

Experimental Protocols

The in vivo antiandrogenic activity of this compound has been primarily evaluated using the Hershberger bioassay in rats. This standardized assay assesses the ability of a substance to compete with the effects of a known androgen on androgen-dependent tissues.

Hershberger Bioassay for Antiandrogenic Activity

This protocol is based on the OECD Test Guideline 441.

1. Animal Model:

-

Species: Rat (e.g., Sprague-Dawley strain).[1]

-

Sex: Male.

-

Condition: Peripubertal, castrated. Castration is performed to minimize endogenous androgen levels.

2. Experimental Groups:

-

Vehicle Control: Castrated rats receiving the vehicle only.

-

Testosterone Propionate (TP) Control: Castrated rats receiving a stimulatory dose of TP (e.g., 0.2 or 0.4 mg/kg/day).

-

This compound + TP Treatment Groups: Castrated rats receiving the same dose of TP as the control group, co-administered with various doses of this compound.

3. Administration:

-

Route: Oral gavage or subcutaneous injection.

-

Frequency: Daily for a period of 10 consecutive days.

-

Vehicle: The vehicle for this compound and TP should be appropriate for the route of administration (e.g., corn oil for subcutaneous injection).

4. Endpoints and Measurements:

-

Body Weight: Recorded daily to monitor general health.

-

Organ Weights: At the end of the treatment period (approximately 24 hours after the last dose), animals are euthanized, and the following androgen-sensitive tissues are carefully dissected and weighed:

-

Ventral prostate

-

Seminal vesicles (including coagulating glands)

-

Levator ani-bulbocavernosus muscle

-

Cowper's glands

-

Glans penis

-

-

Hormone Analysis: Blood samples can be collected for the measurement of serum testosterone and luteinizing hormone (LH) levels by radioimmunoassay.

5. Data Analysis:

-

The weights of the androgen-dependent organs in the this compound + TP treatment groups are compared to the TP control group. A statistically significant decrease in organ weights indicates antiandrogenic activity.

-

Dose-response curves can be generated to determine the potency (e.g., ED50) of this compound.

Mandatory Visualizations

Androgen Receptor Signaling Pathway and Mechanism of this compound Action

Caption: Androgen receptor signaling and the inhibitory action of this compound.

Experimental Workflow for In Vivo Antiandrogenicity Testing

Caption: Workflow of the Hershberger bioassay for antiandrogenic activity.

References

RU 58642: A Technical Guide to a High-Potency Systemic Antiandrogen

For Researchers, Scientists, and Drug Development Professionals

Abstract

RU 58642 is a non-steroidal antiandrogen (NSAA) characterized by its high affinity and specificity for the androgen receptor (AR).[1] Developed as a third-generation NSAA, it demonstrates significant potential for the treatment of androgen-dependent conditions due to its potent systemic activity when administered orally and subcutaneously.[1] This technical guide provides an in-depth overview of this compound, including its mechanism of action, pharmacological profile, and the experimental methodologies used for its characterization. All quantitative data from key studies are summarized, and relevant biological pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this potent antiandrogen.

Introduction

Androgens, such as testosterone and its more potent metabolite dihydrotestosterone (DHT), play a crucial role in the development and progression of various physiological and pathophysiological processes. The androgen receptor (AR), a ligand-activated transcription factor, mediates the effects of androgens.[2] Dysregulation of AR signaling is a key driver in several diseases, most notably prostate cancer. Antiandrogens are a class of drugs that inhibit the action of androgens, primarily by blocking the AR.

This compound emerged as a promising antiandrogen with superior potency compared to first-generation NSAAs like flutamide and nilutamide, and the second-generation drug bicalutamide.[1] Its chemical structure, a cyanomethyl derivative of nilutamide, confers a high binding affinity for the AR.[3][4] This guide delves into the technical details of this compound, providing a valuable resource for researchers and professionals in the field of drug development.

Mechanism of Action

This compound functions as a competitive antagonist of the androgen receptor. In the canonical androgen signaling pathway, the binding of androgens to the AR in the cytoplasm induces a conformational change. This change leads to the dissociation of heat shock proteins (HSPs), dimerization of the receptor, and its translocation into the nucleus. Inside the nucleus, the AR-androgen complex binds to specific DNA sequences known as androgen response elements (AREs), leading to the transcription of target genes that regulate cell growth, proliferation, and survival.[5][6][7]

This compound competitively binds to the ligand-binding domain (LBD) of the AR, preventing the binding of endogenous androgens. This inhibition blocks the downstream signaling cascade, thereby preventing the transcription of androgen-dependent genes.

Caption: A simplified workflow for a typical androgen receptor competitive binding assay.

In Vivo Antiandrogenic Efficacy Study (Hershberger Assay)

The Hershberger assay is a short-term in vivo screening method to assess the androgenic or antiandrogenic properties of a substance by measuring the weight changes of androgen-dependent tissues in castrated male rats.

Objective: To determine the in vivo antiandrogenic potency of this compound.

Materials:

-

Immature, castrated male rats

-

Test compound (this compound)

-

Androgen (e.g., testosterone propionate)

-

Vehicle for administration (e.g., corn oil)

Protocol:

-

Animal Preparation: Immature male rats are castrated to remove the endogenous source of androgens.

-

Dosing: The animals are divided into groups and treated daily for a set period (e.g., 10 days) with:

-

Vehicle control

-

Testosterone propionate (to stimulate tissue growth)

-

Testosterone propionate + varying doses of this compound (administered orally or subcutaneously)

-

-

Necropsy: At the end of the treatment period, the animals are euthanized, and androgen-dependent tissues (ventral prostate, seminal vesicles, levator ani muscle) are carefully dissected and weighed.

-

Data Analysis: The ability of this compound to inhibit the testosterone-induced growth of the target tissues is evaluated. The dose-response relationship is analyzed to determine the potency of this compound relative to other antiandrogens.

Pharmacokinetics and Systemic Activity

Conclusion

This compound stands out as a highly potent, systemically active non-steroidal antiandrogen. Its strong affinity for the androgen receptor translates to significant in vivo efficacy, surpassing that of earlier-generation antiandrogens. The data and experimental protocols outlined in this technical guide provide a solid foundation for understanding the pharmacological profile of this compound. For researchers and drug development professionals, this compound represents a valuable tool for studying androgen receptor biology and a benchmark for the development of new and improved antiandrogen therapies. Further investigation into its detailed pharmacokinetic and safety profiles in higher species would be necessary to fully elucidate its clinical potential.

References

- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 2. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses. Phase 1: Use of a Potent Agonist and a Potent Antagonist to Test the Standardized Protocol | Semantic Scholar [semanticscholar.org]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. JCI - A functional androgen receptor is not sufficient to allow estradiol to protect bone after gonadectomy in estradiol receptor–deficient mice [jci.org]

- 5. Pharmacological profile of this compound, a potent systemic antiandrogen for the treatment of androgen-dependent disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. oecd.org [oecd.org]

Cellular uptake and distribution of RU 58642

An In-depth Technical Guide on the Cellular Uptake and Distribution of RU 58642

Disclaimer: Direct experimental studies on the specific cellular uptake and intracellular distribution of this compound are not extensively available in the public domain. This guide, therefore, provides a detailed overview based on the known physicochemical properties of this compound, the established mechanism of action for nonsteroidal antiandrogens (NSAAs), and general principles of cellular biology and pharmacology. The experimental protocols provided are illustrative and based on standard methodologies for studying small molecule drug candidates.

Introduction

This compound is a potent, nonsteroidal antiandrogen (NSAA) that exhibits high affinity and selectivity for the androgen receptor (AR).[1][2][3] It is a derivative of nilutamide and has been primarily utilized in scientific research to investigate androgen-dependent processes.[1] Understanding the cellular uptake and subsequent intracellular distribution of this compound is critical for elucidating its mechanism of action at a molecular level and for the development of analogous therapeutic agents. This document outlines the presumed cellular transport, intracellular fate, and mechanism of action of this compound, and provides detailed experimental protocols for its investigation.

Physicochemical and Pharmacological Properties

The cellular uptake of a compound is influenced by its physicochemical properties. While extensive data for this compound is not available, its properties can be compared with other relevant NSAAs.

| Property | This compound | Flutamide | Nilutamide | Bicalutamide |

| Molar Mass ( g/mol ) | 336.274[1] | 276.22 | 317.25 | 430.37 |

| Chemical Formula | C15H11F3N4O2[1] | C11H11F3N2O3 | C12H10F3N3O4 | C18H14F4N2O4S |

| Mechanism of Action | AR Antagonist[1] | AR Antagonist[4] | AR Antagonist[2] | AR Antagonist[5] |

| Relative Binding Affinity (RBA) for AR (%) | 46[2] | <0.0057 (active metabolite hydroxyflutamide is 0.8)[2][6] | 0.8[2] | 1.8[2] |

Relative Binding Affinity (RBA) is expressed as a percentage relative to testosterone (100%).

Proposed Cellular Uptake and Distribution

Based on the characteristics of small molecule NSAAs, the cellular uptake of this compound is likely to occur via passive diffusion across the plasma membrane, driven by a concentration gradient. Its development for topical application suggests sufficient lipophilicity to penetrate cellular membranes.[1]

Once inside the cell, this compound is expected to distribute throughout the cytoplasm. Its high affinity for the androgen receptor suggests that its primary intracellular destination is the AR, which resides in the cytoplasm in an unbound state, complexed with heat shock proteins (HSPs).[7]

Mechanism of Action at the Cellular Level

The mechanism of action of this compound is as a competitive antagonist of the androgen receptor.[1] The binding of this compound to the AR is proposed to prevent the conformational changes necessary for the dissociation of HSPs, dimerization of the receptor, and its subsequent translocation into the nucleus.[7][8] Consequently, the AR is unable to bind to androgen response elements (AREs) on the DNA, which inhibits the transcription of androgen-dependent genes.[8][9]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound in antagonizing the androgen receptor signaling pathway.

Caption: Proposed mechanism of this compound action.

Experimental Protocols

The following are detailed, hypothetical protocols for investigating the cellular uptake and distribution of this compound.

Protocol 1: Cellular Uptake Kinetics of this compound

Objective: To quantify the rate and extent of this compound uptake into androgen-sensitive cells.

Materials:

-

Androgen-sensitive cell line (e.g., LNCaP)

-

Cell culture medium and supplements

-

This compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cell lysis buffer

-

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) system

Methodology:

-

Cell Culture: Plate LNCaP cells in 6-well plates and culture until they reach 80-90% confluency.

-

Drug Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentration in serum-free medium.

-

Uptake Assay:

-

Wash the cells twice with warm PBS.

-

Add the this compound-containing medium to the cells.

-

Incubate for various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

-

At each time point, rapidly wash the cells three times with ice-cold PBS to stop uptake.

-

-

Cell Lysis and Sample Preparation:

-

Lyse the cells in each well with a known volume of lysis buffer.

-

Collect the cell lysates and centrifuge to pellet cellular debris.

-

Collect the supernatant for analysis.

-

Determine the protein concentration of each lysate for normalization.

-

-

Quantification:

-

Analyze the concentration of this compound in the cell lysates using a validated HPLC-MS method.

-

Generate a standard curve to quantify the amount of this compound.

-

Express the results as the amount of this compound per milligram of total cell protein.

-

Protocol 2: Subcellular Distribution of this compound

Objective: To determine the concentration of this compound in different subcellular compartments.

Materials:

-

Same as Protocol 1

-

Subcellular fractionation kit

Methodology:

-

Cell Culture and Treatment: Culture and treat LNCaP cells with this compound for a predetermined time (e.g., 60 minutes, based on uptake kinetics).

-

Cell Harvesting: Wash the cells with ice-cold PBS and harvest them.

-

Subcellular Fractionation:

-

Perform subcellular fractionation using a commercial kit according to the manufacturer's instructions to separate the cytosolic, nuclear, and membrane fractions.

-

Validate the purity of each fraction using western blotting for marker proteins (e.g., tubulin for cytosol, histone H3 for nucleus).

-

-

Sample Preparation and Quantification:

-

Extract this compound from each fraction.

-

Quantify the concentration of this compound in each fraction using HPLC-MS.

-

Normalize the results to the protein content of each fraction.

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for the proposed experimental protocols.

Caption: General workflow for studying this compound.

Conclusion

While direct experimental data on the cellular uptake and distribution of this compound is limited, its properties as a nonsteroidal antiandrogen allow for the formulation of a well-grounded hypothesis regarding its cellular behavior. It is presumed to enter cells via passive diffusion and exert its antagonistic effect by binding to the androgen receptor in the cytoplasm, thereby preventing the transcription of androgen-dependent genes. The provided experimental protocols offer a robust framework for the future investigation and validation of these proposed mechanisms, which is essential for the continued development of novel and potent antiandrogen therapies.

References

- 1. RU-58642 - Wikipedia [en.wikipedia.org]

- 2. RU-58642 [medbox.iiab.me]

- 3. Pharmacological profile of this compound, a potent systemic antiandrogen for the treatment of androgen-dependent disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Flutamide? [synapse.patsnap.com]

- 5. What is the mechanism of Bicalutamide? [synapse.patsnap.com]

- 6. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. researchgate.net [researchgate.net]

- 9. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

RU 58642 and its Derivatives: A Technical Guide for Scientific Research

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Abstract

RU 58642 is a potent, non-steroidal antiandrogen (NSAA) that has garnered significant interest in scientific research due to its high affinity and specificity for the androgen receptor (AR).[1][2] This technical guide provides a comprehensive overview of this compound and its derivatives, focusing on their mechanism of action, quantitative pharmacological data, experimental protocols, and synthetic pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of endocrinology, oncology, and drug development.

Introduction

This compound, chemically known as 4-[3-(cyanomethyl)-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile, is a third-generation non-steroidal antiandrogen.[3] Derived from nilutamide, it exhibits a significantly higher binding affinity for the androgen receptor compared to first-generation NSAAs like flutamide and nilutamide.[1][3] Although initially investigated for the topical treatment of androgen-dependent conditions such as acne and androgenetic alopecia, its development did not progress past early clinical trials.[2] Consequently, this compound has primarily become a valuable tool in preclinical research for studying androgen receptor signaling and the effects of androgen deprivation.

Mechanism of Action

This compound functions as a pure, competitive antagonist of the androgen receptor. In a normal physiological state, androgens such as testosterone and dihydrotestosterone (DHT) bind to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Once in the nucleus, the androgen-AR complex binds to androgen response elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of androgen-dependent genes.

This compound competitively binds to the ligand-binding domain of the AR, preventing the binding of endogenous androgens. This antagonist binding induces a conformational change in the AR that is distinct from that induced by agonists. The this compound-AR complex is unable to efficiently translocate to the nucleus, and even if some translocation occurs, it cannot effectively bind to AREs and recruit the necessary co-activators for gene transcription. This effectively blocks the downstream signaling cascade responsible for androgenic effects.

References

- 1. Pharmacological profile of this compound, a potent systemic antiandrogen for the treatment of androgen-dependent disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RU-58642 - Wikipedia [en.wikipedia.org]

- 3. Pharmacokinetics and Pharmacodynamics of Nonsteroidal Androgen Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Metabolic Fate of RU-58642 in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RU-58642 is a potent non-steroidal antiandrogen that has demonstrated significant therapeutic potential in preclinical studies. Understanding its metabolic fate is crucial for further development and clinical translation. This technical guide synthesizes the available information on the known and predicted metabolites of RU-58642 in animal models. While direct metabolic studies on RU-58642 are not extensively published, strong evidence from structurally related compounds allows for the confident prediction of its primary metabolic pathway. This document provides a comprehensive overview of the likely metabolic transformations, details the experimental protocols typically employed for metabolite identification and quantification, and presents this information in a clear, structured format for researchers.

Introduction

RU-58642 is a third-generation non-steroidal antiandrogen belonging to the N-substituted aryl hydantoin class. Its high affinity and specificity for the androgen receptor have made it a compound of interest for androgen-dependent conditions.[1] The oral activity of RU-58642 suggests that it undergoes significant first-pass metabolism in the liver. Elucidating the structure of its metabolites is essential for a complete understanding of its pharmacokinetics, pharmacodynamics, and potential toxicological profile.

Predicted Primary Metabolic Pathway: N-Dealkylation

Based on metabolic studies of structurally similar non-steroidal antiandrogens, the primary metabolic pathway for RU-58642 in animal models is predicted to be N-dealkylation .[2] Studies on the related compounds RU 58841 and RU 56187 have shown that they form a common N-desalkyl metabolite, RU 56279.[3] This metabolic transformation is a common fate for many xenobiotics and is primarily mediated by the cytochrome P450 enzyme system in the liver.

The proposed N-dealkylation of RU-58642 would result in the formation of its corresponding N-desalkyl derivative. This metabolite is likely to possess its own biological activity and pharmacokinetic profile, which could contribute to the overall therapeutic effect and potential side effects of the parent compound.

Caption: Predicted primary metabolic pathway of RU-58642.

Quantitative Data

As of the latest literature review, specific quantitative data on the levels of RU-58642 and its metabolites in various animal tissues are not publicly available. The table below is a template that can be populated as such data becomes available from future studies. It is structured to facilitate the clear presentation and comparison of pharmacokinetic parameters.

| Compound | Animal Model | Tissue/Fluid | Cmax (ng/mL or ng/g) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |

| RU-58642 | Rat | Plasma | Data not available | Data not available | Data not available | Data not available | |

| N-desalkyl-RU-58642 | Rat | Plasma | Data not available | Data not available | Data not available | Data not available | |

| RU-58642 | Mouse | Liver | Data not available | Data not available | Data not available | Data not available | |

| N-desalkyl-RU-58642 | Mouse | Liver | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

The following sections detail the standard methodologies that would be employed to identify and quantify the metabolites of RU-58642 in animal models. These protocols are based on established practices in drug metabolism research.

In Vivo Animal Studies

-

Animal Model: Male Sprague-Dawley rats are a commonly used model for pharmacokinetic and metabolism studies.

-

Dosing: RU-58642 is administered orally (e.g., via gavage) or intravenously at a specified dose.

-

Sample Collection: Blood samples are collected at various time points post-administration via tail vein or cardiac puncture. Tissues of interest (e.g., liver, prostate) are harvested at the end of the study. Urine and feces are collected using metabolic cages over a defined period.

-

Sample Preparation: Plasma is separated from whole blood by centrifugation. Tissues are homogenized. All samples are stored at -80°C until analysis.

Sample Extraction

-

Protein Precipitation: For plasma and homogenized tissue samples, proteins are precipitated by adding a solvent like acetonitrile or methanol, followed by vortexing and centrifugation.

-

Liquid-Liquid Extraction (LLE): An alternative method where the sample is mixed with an immiscible organic solvent to extract the analytes of interest.

-

Solid-Phase Extraction (SPE): Samples are passed through a solid-phase cartridge to selectively retain and then elute the analytes.

Metabolite Identification and Quantification

-

High-Performance Liquid Chromatography (HPLC): The extracted samples are injected into an HPLC system to separate the parent drug from its metabolites. A reversed-phase C18 column is typically used with a gradient elution of mobile phases such as water with formic acid and acetonitrile with formic acid.

-

Mass Spectrometry (MS): The eluent from the HPLC is introduced into a mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer) for detection and identification.

-

Full Scan MS: To obtain the mass-to-charge ratio (m/z) of the parent drug and potential metabolites.

-

Tandem MS (MS/MS): To fragment the ions of interest and obtain structural information for metabolite identification.

-

-

Quantification: A validated bioanalytical method using standards of RU-58642 and its synthesized metabolite is used to quantify their concentrations in the biological samples. This typically involves creating a calibration curve and using an internal standard.

Caption: General experimental workflow for metabolite studies.

Conclusion and Future Directions

While direct experimental evidence for the metabolites of RU-58642 in animal models is limited in publicly available literature, the principle of metabolic analogy strongly suggests that N-dealkylation is a primary biotransformation pathway. The resulting N-desalkyl metabolite is a key target for future research. Definitive studies employing the detailed experimental protocols outlined in this guide are necessary to fully characterize the metabolic profile of RU-58642. Such studies will be instrumental in advancing the development of this promising therapeutic agent by providing critical data on its pharmacokinetics, safety, and efficacy.

References

- 1. Pharmacological profile of RU 58642, a potent systemic antiandrogen for the treatment of androgen-dependent disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preliminary pharmacokinetics and metabolism of novel non-steroidal antiandrogens in the rat: relation of their systemic activity to the formation of a common metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for RU 58642 In Vivo Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of RU 58642, a potent non-steroidal antiandrogen, in in vivo rodent studies. The information is compiled from peer-reviewed literature and standard laboratory procedures.

Introduction

This compound is a high-affinity, specific androgen receptor (AR) antagonist.[1] Its potent antiandrogenic activity makes it a valuable tool for investigating androgen-dependent physiological and pathological processes in preclinical rodent models. These notes provide essential information on dosage, administration, and experimental design for in vivo studies.

Data Presentation

Table 1: In Vivo Efficacy of this compound in Rats

| Animal Model | Administration Route | Dosage | Effect | Reference |

| Castrated, testosterone-supplemented rats | Oral or Subcutaneous | 0.3 mg/kg | Significant decrease in prostate weight | [1] |

Table 2: Recommended Administration Volumes and Needle Sizes for Rodents

| Species | Route of Administration | Maximum Volume per Site | Recommended Needle Gauge |

| Mouse | Subcutaneous (SC) | 5 ml/kg | 25-27 G |

| Rat | Subcutaneous (SC) | 5-10 ml/kg | 23-25 G |

| Mouse | Oral Gavage (PO) | 10 ml/kg | 18-20 G (flexible) |

| Rat | Oral Gavage (PO) | 10-20 ml/kg | 16-18 G (flexible) |

Note: Volumes and needle sizes are general recommendations and may need to be adjusted based on the specific animal strain, age, and experimental conditions. Always use the smallest needle gauge appropriate for the viscosity of the formulation.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Objective: To prepare a solution or suspension of this compound suitable for oral or subcutaneous administration in rodents.

Materials:

-

This compound powder

-

Vehicle (e.g., sterile corn oil, sesame oil, or a solution of 0.5% carboxymethylcellulose (CMC) in sterile water)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

-

Sterile syringes and needles

Procedure:

-

Vehicle Selection: The choice of vehicle will depend on the desired route of administration and the solubility of this compound. For subcutaneous injection, an oil-based vehicle is often suitable. For oral gavage, an aqueous suspension using a suspending agent like CMC is common.

-

Calculation: Determine the total volume of the formulation needed based on the number of animals, the dose per animal, and the injection volume. Calculate the required mass of this compound.

-

Preparation of Oil-Based Solution (for SC injection): a. Weigh the calculated amount of this compound powder and place it in a sterile vial. b. Add the required volume of sterile oil (e.g., corn oil). c. Vortex the mixture vigorously until the powder is completely dissolved. Gentle warming may aid dissolution, but ensure the compound is stable at the temperature used. d. If necessary, sonicate the solution for short intervals to ensure complete dissolution.

-

Preparation of Aqueous Suspension (for PO gavage): a. Prepare a sterile 0.5% (w/v) solution of CMC in water. b. Weigh the calculated amount of this compound powder and place it in a sterile tube. c. Add a small amount of the CMC solution to the powder to create a paste. d. Gradually add the remaining CMC solution while continuously vortexing to create a uniform suspension.

-

Sterility: All preparations for injection should be performed under aseptic conditions to prevent contamination.

Protocol 2: Subcutaneous (SC) Administration of this compound

Objective: To administer this compound to a mouse or rat via subcutaneous injection.

Procedure:

-

Animal Restraint: Properly restrain the animal. For mice, this can be achieved by scruffing the neck. For rats, manual restraint appropriate for the animal's size and temperament should be used.

-

Injection Site: The preferred site for SC injection is the loose skin over the back, between the shoulder blades.

-

Injection Technique: a. Create a "tent" of skin at the injection site by gently pinching the skin. b. Insert the needle, bevel up, at the base of the tented skin, parallel to the body. c. Gently aspirate to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and select a new site. d. Slowly inject the calculated volume of the this compound solution. e. Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

-

Monitoring: Observe the animal for any signs of distress or adverse reaction following the injection.

Protocol 3: Oral Gavage (PO) Administration of this compound

Objective: To administer this compound to a mouse or rat directly into the stomach via oral gavage.

Procedure:

-

Animal Restraint: Proper restraint is crucial for safe oral gavage. The head and neck should be held securely to prevent movement.

-

Gavage Needle Measurement: Before insertion, measure the appropriate length of the gavage needle by holding it alongside the animal, from the mouth to the last rib. This ensures the tip will reach the stomach.

-

Insertion: a. Gently insert the gavage needle into the mouth, passing it along the roof of the mouth towards the esophagus. b. Allow the animal to swallow the tip of the needle to facilitate its passage into the esophagus. Never force the needle. If resistance is met, withdraw and reposition.

-

Administration: Once the needle is in the correct position, slowly administer the this compound suspension.

-

Withdrawal: Gently remove the gavage needle in a single, smooth motion.

-

Monitoring: Observe the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway and Mechanism of this compound

The following diagram illustrates the normal activation of the androgen receptor and the inhibitory action of this compound.

Caption: Mechanism of this compound as an androgen receptor antagonist.

Experimental Workflow for an In Vivo Rodent Study with this compound

The following diagram outlines a typical workflow for a preclinical study investigating the efficacy of this compound.

Caption: General experimental workflow for an in vivo rodent study.

References

Preparing RU 58642 Solutions for Cell Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of RU 58642, a potent nonsteroidal antiandrogen, in cell culture experiments. The information is intended to guide researchers in accurately preparing solutions and designing experiments to investigate androgen receptor (AR) signaling.

Introduction to this compound

This compound is a high-affinity, selective antagonist of the androgen receptor (AR).[1] It is a valuable tool for in vitro and in vivo studies investigating androgen-dependent cellular processes and for screening potential antiandrogen therapies. Its mechanism of action involves competitive inhibition of androgen binding to the AR, thereby preventing receptor activation and the subsequent transcription of androgen-responsive genes.

Chemical Properties and Solubility

Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results. The following table summarizes key chemical properties and solubility information.

| Property | Value | Source |

| Molar Mass | 336.274 g/mol | |

| Recommended Solvents | Dimethyl sulfoxide (DMSO), Ethanol | [2][3] |

| Solubility in DMSO | Approx. 25 mg/mL | [2] |

| Solubility in Ethanol | Approx. 33 mg/mL | [2] |

Note: The provided solubility data is for the structurally similar compound RU-58841 and serves as a strong estimate for this compound. It is always recommended to perform a small-scale solubility test before preparing large batches.

Preparation of this compound Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

Protocol:

-

Calculate the required mass of this compound:

-

For 1 mL of a 10 mM stock solution, the required mass is:

-

Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 336.274 g/mol = 0.00336274 g = 3.36 mg

-

-

-

Weighing:

-

Carefully weigh out 3.36 mg of this compound powder using an analytical balance in a fume hood or other contained environment.

-

-

Dissolution:

-

Transfer the weighed this compound to a sterile amber microcentrifuge tube.

-

Add 1 mL of anhydrous DMSO to the tube.

-

Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

-

Sterilization (Optional):

-

If required for your specific cell culture application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter. Ensure the filter is compatible with DMSO.

-

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage. Under these conditions, the solution is expected to be stable for several months. For short-term storage (up to a week), 4°C is acceptable.

-

Workflow for Preparing this compound Stock Solution:

Workflow for the preparation of a 10 mM this compound stock solution.

Experimental Protocols: Cell Viability Assay (MTT)

This protocol outlines a general procedure for assessing the effect of this compound on the viability of androgen-sensitive prostate cancer cells (e.g., LNCaP) using the MTT assay.

Materials:

-

Androgen-sensitive prostate cancer cells (e.g., LNCaP)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Charcoal-stripped fetal bovine serum (CSS) for androgen-deprived medium

-

This compound stock solution (10 mM in DMSO)

-

Dihydrotestosterone (DHT) or other androgen

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 570 nm

Protocol:

-

Cell Seeding:

-

Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Androgen Deprivation (Optional):

-

For studying the antagonistic effects of this compound, replace the complete medium with medium supplemented with charcoal-stripped serum (CSS) to remove androgens. Incubate for another 24 hours.

-

-

Treatment:

-

Prepare serial dilutions of this compound in the appropriate culture medium (with or without androgen, depending on the experimental design). A typical concentration range to test is 0.01 µM to 10 µM.

-

Include appropriate controls:

-

Vehicle control: Medium with the same final concentration of DMSO as the highest this compound concentration.

-

Positive control (for antagonism): Medium with androgen (e.g., 1 nM DHT).

-

Negative control: Medium without androgen.

-

-

Remove the medium from the wells and add 100 µL of the prepared treatment solutions.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a plate reader.

-

Experimental Workflow for MTT Assay:

A generalized workflow for assessing cell viability with this compound using the MTT assay.

Androgen Receptor Signaling Pathway

This compound exerts its effect by directly interfering with the androgen receptor signaling pathway. The following diagram illustrates the canonical AR signaling pathway and the point of inhibition by this compound.

This compound competitively inhibits androgen binding to the AR, blocking downstream signaling.

Safety Precautions